4,5-dibromo-1-ethyl-1H-1,2,3-triazole
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Overview
Description
4,5-Dibromo-1-ethyl-1H-1,2,3-triazole is a heterocyclic compound that belongs to the class of triazoles It is characterized by the presence of two bromine atoms at the 4 and 5 positions and an ethyl group at the 1 position of the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4,5-Dibromo-1-ethyl-1H-1,2,3-triazole can be synthesized through several routes. One common method involves the bromination of 1-ethyl-1H-1,2,3-triazole using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent addition, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-1-ethyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as alkyl or aryl groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions. For example, substitution reactions can yield various substituted triazoles, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4,5-Dibromo-1-ethyl-1H-1,2,3-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism by which 4,5-dibromo-1-ethyl-1H-1,2,3-triazole exerts its effects involves interactions with specific molecular targets. The bromine atoms and the triazole ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4,5-Dibromo-1-methyl-1H-1,2,3-triazole
- 4,5-Dibromo-2-methyl-2H-1,2,3-triazole
- 4,5-Dibromo-1-phenyl-1H-1,2,3-triazole
Uniqueness
4,5-Dibromo-1-ethyl-1H-1,2,3-triazole is unique due to the presence of the ethyl group at the 1 position, which can influence its reactivity and interactions compared to other similar compounds
Properties
IUPAC Name |
4,5-dibromo-1-ethyltriazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br2N3/c1-2-9-4(6)3(5)7-8-9/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXZCRDVXXAQDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(N=N1)Br)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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